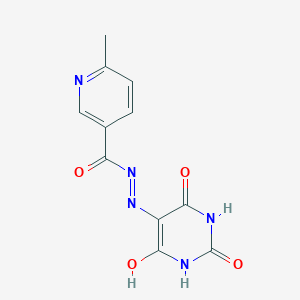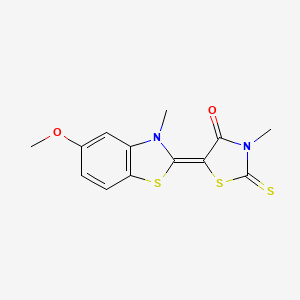
6-methyl-N'-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE typically involves the reaction of cyanuric acid derivatives with appropriate nucleophiles. One common method includes the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives under heating conditions, often in the presence of solvents like dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) . The reaction conditions usually require temperatures around 190–195°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free conditions or the use of environmentally friendly solvents are also considered to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications. For example, nucleophilic substitution can yield derivatives with enhanced biological activity .
Applications De Recherche Scientifique
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple carbonyl groups and nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activities, disrupt microbial cell walls, or interfere with cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide: Shares a similar diazinane ring structure but differs in the substituents attached to the ring.
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid Derivatives: Contains a triazinane ring and is used in similar chemical reactions.
Uniqueness
6-METHYL-N’-(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific combination of a pyridine ring and a diazinane ring, along with multiple carbonyl groups.
Propriétés
Formule moléculaire |
C11H9N5O4 |
|---|---|
Poids moléculaire |
275.22 g/mol |
Nom IUPAC |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N5O4/c1-5-2-3-6(4-12-5)8(17)16-15-7-9(18)13-11(20)14-10(7)19/h2-4H,1H3,(H3,13,14,18,19,20) |
Clé InChI |
PJFJPVANELCGTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11689164.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11689170.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11689181.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11689184.png)
![3-methyl-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11689192.png)
![N'-[2-(4-chlorophenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B11689197.png)
![N'-[(Z)-(4-tert-butylphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11689198.png)
![methyl 4-[(E)-(3-{[(3,4-dichlorophenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11689203.png)

![2,2-dimethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11689220.png)
![4-(1-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzonitrile (non-preferred name)](/img/structure/B11689230.png)
![5-bromo-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11689231.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-(3,5-dimethylphenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11689251.png)
![N-{2,2,2-trichloro-1-[(2-methyl-4-nitrophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11689257.png)
